molecular formula C20H12FNO2 B4989964 (4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one

(4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B4989964
M. Wt: 317.3 g/mol
InChI Key: IJALZSNWEUNIGS-PDGQHHTCSA-N
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Description

(4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of 2-fluorobenzaldehyde with naphthalen-1-ylmethylidene and an appropriate oxazole precursor under controlled conditions. Common reagents used in this synthesis include catalysts like p-toluenesulfonic acid and solvents such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, oxazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is thus of interest in drug discovery and development.

Medicine

Potential applications in medicine include the development of new therapeutic agents targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one
  • (4Z)-2-(2-bromophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one
  • (4Z)-2-(2-methylphenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one

Uniqueness

The presence of the fluorine atom in (4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.

Properties

IUPAC Name

(4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO2/c21-17-11-4-3-10-16(17)19-22-18(20(23)24-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALZSNWEUNIGS-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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